1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Description
1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by an isobutyl group at the 1-position and a pyridin-2-yl substituent at the 3-position of the pyrazole ring. Pyrazol-5-amine scaffolds are widely studied due to their versatility in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-pyridin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H16N4/c1-9(2)8-16-12(13)7-11(15-16)10-5-3-4-6-14-10/h3-7,9H,8,13H2,1-2H3 |
InChI Key |
CEJMMNRTYIEKSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Direct N-Alkylation of Pyrazole Derivatives
One of the foundational methods for synthesizing N-substituted pyrazoles, such as 1-isobutyl-pyrazoles, involves the direct alkylation of pyrazole or pyrazol-5-amine derivatives using alkyl halides or alkyl amines under mild conditions. Gulia et al. (2021) reported a method where primary aliphatic amines, such as isobutylamine, were reacted with 1,3-dicarbonyl compounds (e.g., 2,4-pentanedione) and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C for 1.5 hours to yield N-alkylated pyrazoles with moderate yields (~36–38%). This approach avoids the use of inorganic reagents and allows for a broad variety of N-substituents to be introduced efficiently.
| Parameter | Conditions | Outcome |
|---|---|---|
| Starting amine | Isobutylamine (primary aliphatic) | N-isobutyl pyrazole derivative |
| 1,3-Dicarbonyl reagent | 2,4-pentanedione | Pyrazole ring formation |
| Oxidizing agent | O-(4-nitrobenzoyl)hydroxylamine | Facilitates ring closure |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic, promotes reaction |
| Temperature | 85 °C | Mild heating |
| Reaction time | 1.5 hours | Efficient conversion |
| Yield | ~36–38% | Moderate yields |
This method is adaptable for synthesizing 1-isobutyl substituted pyrazoles, which can be further functionalized.
Suzuki-Miyaura Cross-Coupling for Pyridin-2-yl Substitution
The introduction of the pyridin-2-yl group at the 3-position of the pyrazole ring is commonly achieved via Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed coupling between pyrazole boronate esters and pyridin-2-yl halides is well-documented. Jörg et al. (2023) detailed a general procedure where 4-pyrazoleboronic acid pinacol ester was reacted with halopyridines in the presence of cesium carbonate and PdCl2(PPh3)2 catalyst in DMF or DME at 85–100 °C for several hours until complete conversion was observed.
| Parameter | Conditions | Outcome |
|---|---|---|
| Pyrazole boronic ester | 4-pyrazoleboronic acid pinacol ester | N-substituted pyrazole boronate |
| Pyridin-2-yl halide | 2-bromopyridine or 2-chloropyridine | Pyridin-2-yl substitution |
| Base | Cs2CO3 | Deprotonates boronate for coupling |
| Catalyst | PdCl2(PPh3)2 | Palladium catalyst for coupling |
| Solvent | DMF or DME | Polar aprotic solvents |
| Temperature | 85–100 °C | Promotes coupling reaction |
| Reaction time | Several hours | Full conversion monitored by LC-MS |
| Yield | Moderate to good (varies) | Efficient pyridin-2-yl incorporation |
This strategy reliably installs the pyridin-2-yl substituent at the 3-position of the pyrazole ring, crucial for the target compound.
Multi-Step Synthesis Combining Alkylation and Cross-Coupling
The synthesis of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves first preparing the 1-isobutyl-pyrazole intermediate via direct alkylation or condensation methods, followed by the Suzuki coupling to introduce the pyridin-2-yl group.
Alternatively, the pyrazole core with the pyridin-2-yl substituent can be synthesized first, then subjected to N-alkylation with isobutyl halides under basic conditions.
Representative Synthetic Procedure
Preparation of 1-isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Boronic Ester Intermediate)
According to Jörg et al., the isobutyl-substituted pyrazole boronic ester is synthesized by reacting 1H-pyrazole with isobutyl halide under basic conditions, followed by borylation to install the boronate ester functionality.
The crude product is purified by flash column chromatography (FCC) using petroleum ether (PE) and ethyl acetate (EtOAc) mixtures.
Typical yield reported: 58%.
Suzuki Coupling with 2-Bromopyridine
The boronic ester intermediate is coupled with 2-bromopyridine in the presence of PdCl2(PPh3)2 catalyst and Cs2CO3 base in DMF at 85–100 °C.
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Purification is done by column chromatography and preparative high-performance liquid chromatography (HPLC).
Final product: 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine as a colorless oil or crystalline solid.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm the substitution pattern on the pyrazole ring and the presence of isobutyl and pyridin-2-yl groups.
High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and elemental composition.
Infrared Spectroscopy (IR): Shows characteristic absorption bands for pyrazole NH, amino groups, and aromatic rings.
Chromatography: Flash column chromatography and preparative HPLC ensure purity.
Summary Table of Preparation Methods
Additional Notes on Structural Variants and Related Compounds
Related compounds such as 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine have been synthesized via condensation of 2-hydrazinylpyridine with 3-oxo-3-(ferrocenyl)propanenitrile in ethanol under reflux for 48 h, followed by chromatographic purification. This illustrates the versatility of hydrazine-pyrazole ring formation strategies applicable to the target compound.
The choice of alkylating agents and pyridine derivatives can be tuned to optimize yields and properties.
Chemical Reactions Analysis
1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazol-5-amine Derivatives
*Calculated based on formula C12H16N3.
Substituent Impact Analysis:
- Phenyl (e.g., 25n): Introduces aromaticity but may reduce solubility due to hydrophobicity .
- R3 (Position 3):
Physicochemical Properties
- Solubility: Isobutyl’s moderate lipophilicity (clogP ~2.5) may offer better solubility than phenyl analogs (clogP >3) but lower than methyl derivatives .
- NMR Data: Analogous compounds (e.g., 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine) show characteristic pyrazole and pyridine proton signals at δ 6.5–8.5 ppm .
Biological Activity
1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine moiety and an isobutyl group, contributing to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects based on recent research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine. Pyrazole compounds have been shown to exhibit antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that compounds with a pyrazole scaffold can inhibit the growth of lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2) cells .
These findings suggest that the incorporation of specific substituents in the pyrazole structure enhances its anticancer activity.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process:
- Selectivity Index : Some derivatives exhibited a selectivity index greater than 300 for COX-2 over COX-1, indicating lower gastrointestinal toxicity compared to traditional NSAIDs .
| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 1-Isobutyl... | 0.01 | 5.40 | 540 |
| Compound X | 0.05 | 3.00 | 60 |
This selectivity suggests that such compounds could serve as safer alternatives for managing inflammation.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored, with promising results against various pathogens:
- In vitro assays revealed that certain pyrazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Studies
Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives similar to 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine:
- Synthesis and Evaluation : A study synthesized various substituted pyrazoles and evaluated their anticancer activity in vitro against multiple cancer cell lines, highlighting the role of structural modifications in enhancing biological efficacy .
- Inflammation Models : In vivo models demonstrated that certain pyrazole derivatives significantly reduced inflammation in carrageenan-induced paw edema models, supporting their potential use as anti-inflammatory agents .
Q & A
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
